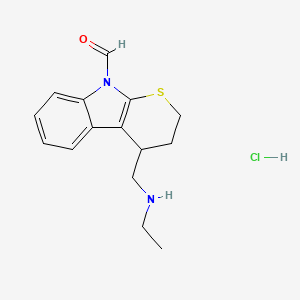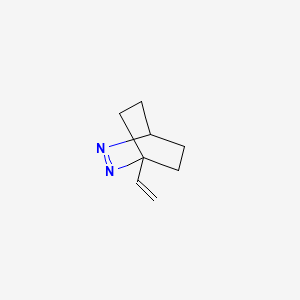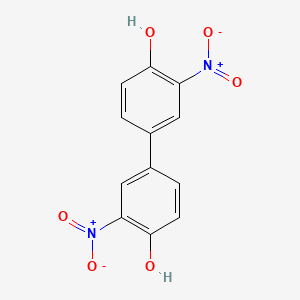![molecular formula C22H32O6 B14460718 [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate CAS No. 73211-10-6](/img/structure/B14460718.png)
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,1004,9]hexadecanyl] acetate is a complex organic compound characterized by its intricate tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multi-step organic synthesis. Key steps may include:
Formation of the tetracyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the methylidene group: This can be introduced via Wittig or similar reactions.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification: Techniques like chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of the carbonyl group to hydroxyl using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the acetate ester.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Bases: Pyridine, NaOH.
Acids: HCl, H2SO4.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various esters and ethers.
Applications De Recherche Scientifique
Chemistry
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is used as a model compound in studying complex organic reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving similar structures.
Medicine
Industry
Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] butyrate
- [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] propionate
Uniqueness
The unique combination of hydroxyl, methylidene, and acetate groups in [(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[112101,10
Propriétés
Numéro CAS |
73211-10-6 |
|---|---|
Formule moléculaire |
C22H32O6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H32O6/c1-11-13-6-9-21(27)20(5)8-7-16(28-12(2)23)19(3,4)14(20)10-15(24)22(21,17(11)25)18(13)26/h13-16,18,24,26-27H,1,6-10H2,2-5H3/t13?,14?,15?,16-,18-,20?,21+,22?/m0/s1 |
Clé InChI |
GUPYZKQZOPXFIL-AQSLVYABSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCC2(C(C1(C)C)CC(C34[C@]2(CCC([C@@H]3O)C(=C)C4=O)O)O)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CC(C34C2(CCC(C3O)C(=C)C4=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
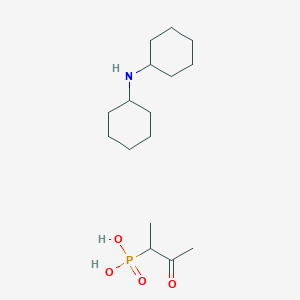
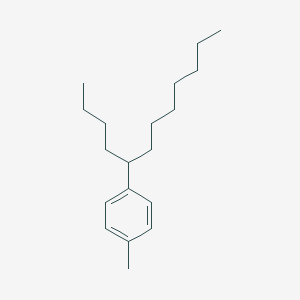
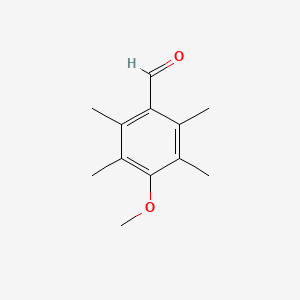


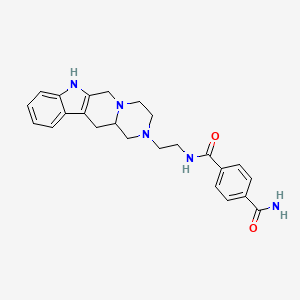
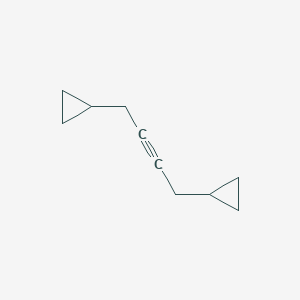
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
